1-Bromo-3-(2,2-diethoxyethoxy)benzene
Overview
Description
“1-Bromo-3-(2,2-diethoxyethoxy)benzene” is a chemical compound with the molecular formula C12H17BrO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromine atom and a 2,2-diethoxyethoxy group attached to it . The exact mass of the molecule is 288.03600 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 289.16600 and a LogP value of 3.22700 . Unfortunately, other properties like density, boiling point, and melting point are not available .Scientific Research Applications
A Facile Synthesis of Isoindoles A two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles has been developed, involving the reaction of 2-(dialkoxymethyl)phenyllithium compounds (generated via Br/Li exchange between 1-bromo-2-(dialkoxymethyl)benzenes and BuLi) with nitriles, followed by an acid-catalyzed cyclization. This process demonstrates the versatility of 1-bromo-2-(dialkoxymethyl)benzenes in organic synthesis, particularly in the construction of isoindole frameworks (Kuroda & Kobayashi, 2015).
Synthesis of Chiral 1-Halo-1-Bromo Compounds The reaction of 1,2-halohydrins (derived from carbohydrates) with (diacetoxyiodo)benzene and bromine is a method to synthesize 1-deoxy-1-halo-1-bromo-alditols. This pathway involves β-fragmentation of the intermediate anomeric alkoxyl radicals and highlights the role of brominated intermediates in the synthesis of complex organic molecules (González et al., 2003).
Applications in Molecular Electronics Aryl bromides, such as 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, are essential building blocks for molecular wires used in molecular electronics. These compounds undergo efficient transformations to form oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, illustrating the significance of brominated compounds in advanced material sciences (Stuhr-Hansen et al., 2005).
Properties
IUPAC Name |
1-bromo-3-(2,2-diethoxyethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-3-14-12(15-4-2)9-16-11-7-5-6-10(13)8-11/h5-8,12H,3-4,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNLYIJBCFCSBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC(=CC=C1)Br)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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